molecular formula C9H7F4NO2 B1409318 Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate CAS No. 1227576-19-3

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

Cat. No.: B1409318
CAS No.: 1227576-19-3
M. Wt: 237.15 g/mol
InChI Key: JHVSIBRYMZEDCM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate (CAS 1227576-19-3) is a fluorinated nicotinic acid derivative with the molecular formula C₉H₇F₄NO₂ and a molecular weight of 237.15 g/mol. Key physicochemical properties include a predicted density of 1.356 g/cm³, boiling point of 251.4±40.0 °C, and an acidity coefficient (pKa) of -4.79 . The compound features a trifluoromethyl (-CF₃) group at position 5 and a fluorine atom at position 2 of the pyridine ring, with an ethyl ester at the carboxylate position.

Properties

IUPAC Name

ethyl 2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVSIBRYMZEDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201156
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-19-3
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)nicotinic acid. One common method is the reaction of the acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: this compound is reduced to 2-fluoro-5-(trifluoromethyl)nicotinyl alcohol.

    Hydrolysis: The major product is 2-fluoro-5-(trifluoromethyl)nicotinic acid.

Scientific Research Applications

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate belongs to a broader class of trifluoromethyl-substituted nicotinate esters. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (1227576-19-3) 2-F, 5-CF₃, ethyl ester C₉H₇F₄NO₂ 237.15 High lipophilicity (predicted), acidic
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (445-71-6) 5-CN, 6-CH₃, 2-CF₃, ethyl ester C₁₀H₉F₃N₂O₂ 246.19 Similarity score: 0.86; cyano group enhances polarity
2-Cyano-5-(trifluoromethyl)nicotinic acid (1360930-51-3) 2-CN, 5-CF₃, free -COOH C₇H₃F₃N₂O₂ 204.11 Similarity score: 0.90; carboxylic acid increases solubility
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (1672655-82-1) 5-Br, 6-Cl, 2-CF₃, ethyl ester C₉H₆BrClF₃NO₂ 316.51 Halogenated derivatives for cross-coupling reactions
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate (1192263-87-8) 2-phenoxy, 5-CF₃, ethyl ester C₁₅H₁₂F₃NO₃ 311.26 Bulky phenoxy group increases steric hindrance
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate (1227571-76-7) 2-Br, 5-CF₃, ethyl ester C₉H₇BrF₃NO₂ 298.06 Bromine enhances electrophilicity for Suzuki couplings

Key Findings :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and fluorine atoms in the main compound enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. In contrast, Ethyl 2-bromo-5-(trifluoromethyl)nicotinate (bromo at position 2) is more reactive in cross-coupling reactions due to bromine’s superior leaving-group ability compared to fluorine . Steric Effects: Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate’s bulky phenoxy group reduces reaction rates in sterically demanding environments .

Physicochemical Properties: Solubility: Replacement of the ethyl ester with a free carboxylic acid (e.g., 2-Cyano-5-(trifluoromethyl)nicotinic acid) increases water solubility due to ionization . Boiling Points: Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and boiling points compared to the fluorine-substituted parent compound .

Synthetic Utility: Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 651292-55-6) contains a thioamide group, which may confer metabolic stability in medicinal chemistry applications .

Notes

  • Structural Similarity ≠ Functional Similarity : While similarity scores (e.g., 0.86–0.90 in ) indicate structural overlap, functional group variations drastically alter reactivity and applications.
  • Data Limitations : Predicted properties (e.g., pKa, boiling point) require experimental validation for industrial use.
  • Diverse Applications: Bromo/chloro derivatives are preferred in coupling reactions, while amino/cyano variants are explored in drug discovery .

Biological Activity

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate is a synthetic compound derived from nicotinic acid, characterized by the substitution of a fluoro group at position 2 and a trifluoromethyl group at position 5 of the pyridine ring. Its molecular formula is C9_9H6_6F4_4NO2_2. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structure

The unique structural features of this compound contribute to its reactivity and biological activity. The presence of electronegative fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Nucleophilic Substitution : The fluoro and trifluoromethyl groups can be replaced by nucleophiles under appropriate conditions.
  • Reduction : The ester group can be reduced to form the corresponding alcohol.
  • Hydrolysis : Hydrolysis can yield the corresponding carboxylic acid.

The biological effects of this compound may involve interactions with specific enzymes or receptors, altering their activity. The fluorine and trifluoromethyl groups are believed to enhance the compound's selectivity for these targets, potentially leading to significant biological effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown that compounds containing trifluoromethyl groups can enhance the potency against various bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The trifluoromethyl group is known to enhance the compound's interaction with cancer-related molecular targets, potentially leading to improved therapeutic efficacy .

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited specific enzymes involved in cancer cell metabolism, leading to reduced growth rates in cultured cancer cells.
  • Synergistic Effects : In combination therapy trials, this compound showed enhanced anticancer effects when used alongside established chemotherapeutics, suggesting potential for use in multi-drug regimens .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl 2-chloro-5-(trifluoromethyl)nicotinateChlorine instead of fluorineModerate antimicrobial properties
Ethyl 2-(trifluoromethyl)nicotinateLacks additional fluorine at position 5Lower anticancer activity
Ethyl 2-fluoro-6-(trifluoromethyl)nicotinateFluoro at position 2, trifluoromethyl at position 6Enhanced enzyme inhibition

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to superior biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 2
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Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

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